N-benzyl-2-methoxybenzamide
Overview
Description
N-benzyl-2-methoxybenzamide is a chemical compound that has been studied for its potential use as a bleaching herbicide . It is a type of 2-methoxybenzamide, which was discovered as a novel type of lead compound for the development of bleaching herbicides .
Molecular Structure Analysis
The molecular formula of N-benzyl-2-methoxybenzamide is C15H15NO2 . The molecular weight is 241.28500 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzyl-2-methoxybenzamide include a density of 1.124g/cm3 and a boiling point of 431.7ºC at 760 mmHg .Scientific Research Applications
Cancer Imaging and Diagnosis :
- N-benzyl-2-methoxybenzamide derivatives have been studied for their potential in imaging primary breast cancer. These compounds can accumulate in breast tumors due to preferential binding to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).
Agricultural Applications :
- Research has explored the use of N-benzyl-2-methoxybenzamide analogs as bleaching herbicides. Specific structural modifications in these compounds showed potential herbicidal activity, with some analogs effectively inhibiting weed growth (Zhang et al., 2021).
Melanoma Targeting and Therapy :
- Studies on radioiodinated N-benzyl-2-methoxybenzamide derivatives have demonstrated high uptake in melanoma metastases, making them promising for melanoma imaging and potentially for radionuclide therapy (Eisenhut et al., 2000).
Gastrointestinal Treatment :
- N-benzyl-2-methoxybenzamide derivatives have been synthesized for gastrointestinal prokinetic activity. These derivatives, being structural modifications of metoclopramide, show balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Organic Chemistry Applications :
- In organic chemistry, N-benzyl-2-methoxybenzamide derivatives have been evaluated as catalysts for alcohol oxidation. These compounds, especially the 5-methoxy derivative, have shown high reactivity and environmental benignity in the oxidation of alcohols (Yakura et al., 2018).
Neuroleptic Drug Development :
- Research has focused on synthesizing N-benzyl-2-methoxybenzamide derivatives as potential antipsychotic agents. These compounds have been evaluated for their antidopaminergic properties, which are crucial for neuroleptic activity (Paulis et al., 1990).
Enzyme Inhibition :
- Certain N-benzyl-2-methoxybenzamide derivatives have been identified as inhibitors of the enzyme poly(ADP-ribose) synthetase. This finding opens up potential therapeutic applications, especially in the context of diseases involving DNA repair mechanisms (Purnell & Whish, 1980).
Bacteriological Studies :
- Studies have shown that derivatives of N-benzyl-2-methoxybenzamide can affect cell division in bacteria like Bacillus subtilis. This effect on bacterial cell division suggests potential applications in microbiology and antibiotic development (Ohashi et al., 1999).
Future Directions
N-benzyl-2-methoxybenzamides have been identified as potential bleaching herbicides, and future research may focus on further exploring their herbicidal activity and developing them into effective weed control agents . Additionally, the structure-activity relationship of 2-methoxybenzamides may be a topic of future investigation .
properties
IUPAC Name |
N-benzyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJRNVSVZRWSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292636 | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methoxybenzamide | |
CAS RN |
183198-63-2 | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183198-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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